N-[(2Z)-4-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline
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Overview
Description
N-[(2Z)-4-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a tetrahydrofuran moiety, and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with tetrahydrofuran-2-carbaldehyde under acidic conditions to form the thiazole ring. Finally, the thiazole derivative is reacted with aniline to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Nitric acid, halogens; reactions are often conducted under acidic or basic conditions to facilitate the substitution process.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
N-[(2Z)-4-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving microbial infections or cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit microbial enzymes, leading to the disruption of essential metabolic pathways in bacteria, thereby exerting its antimicrobial effects. In cancer cells, it may interfere with signaling pathways, inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
N-[(2Z)-4-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline can be compared with other thiazole derivatives and aniline-based compounds:
Similar Compounds: Thiazole derivatives like 2-aminothiazole, aniline derivatives like N-phenyl-1,3-thiazol-2-amine.
Uniqueness: The presence of both a tetrahydrofuran moiety and a thiazole ring in the same molecule makes it unique, providing a combination of properties that can be exploited for specific applications.
Properties
Molecular Formula |
C21H22N2OS |
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Molecular Weight |
350.5 g/mol |
IUPAC Name |
4-(4-methylphenyl)-3-(oxolan-2-ylmethyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C21H22N2OS/c1-16-9-11-17(12-10-16)20-15-25-21(22-18-6-3-2-4-7-18)23(20)14-19-8-5-13-24-19/h2-4,6-7,9-12,15,19H,5,8,13-14H2,1H3 |
InChI Key |
QOUYJZQTDMSETI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC4CCCO4 |
Origin of Product |
United States |
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